

# Application of Poloxamers in Ophthalmic Drug Delivery Systems: Application Notes and Protocols

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### Introduction

Poloxamers, also known as Pluronics®, are synthetic triblock copolymers composed of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO). A key characteristic of certain poloxamers, particularly Poloxamer 407 (P407), is their ability to exhibit reversible thermal gelation.[1][2] Aqueous solutions of these poloxamers are liquid at refrigerated temperatures (4-5°C) and undergo a sol-gel transition to form a viscous gel at physiological eye temperature (around 35°C).[3] This unique property makes them ideal candidates for in situ gelling systems in ophthalmic drug delivery.[4][5]

Conventional eye drops suffer from poor bioavailability due to rapid precorneal elimination mechanisms such as blinking, tear turnover, and nasolacrimal drainage.[4][6] In situ gelling formulations, however, can be easily administered as eye drops, and upon contact with the ocular surface, they transform into a gel, which increases the residence time of the drug on the cornea, leading to enhanced bioavailability and therapeutic efficacy.[3][7]

These application notes provide an overview of the use of poloxamers in ophthalmic drug delivery, including quantitative data on formulation parameters, and detailed protocols for the preparation, characterization, and evaluation of these systems.



# Data Presentation: Formulation and Characterization Parameters

The following tables summarize quantitative data from various studies on poloxamer-based ophthalmic formulations, providing a comparative overview of the impact of polymer concentration and additives on key properties.

Table 1: Physicochemical Properties of Poloxamer-Based Ophthalmic Formulations

Poloxamer 407 (% w/v)	Poloxamer 188 (% w/v)	Other Polymers (% w/v)	Gelation Temperatur e (°C)	Viscosity (at 35°C, cP)	Reference
15	-	1.5% HPMC	34	-	[3]
18	-	-	<37	-	[8]
20	5	-	36.33	-	[8]
25	5	-	32.9	-	[9]
17	-	0.5% Gellan Gum	~34	-	[10]
18	-	0.3% Carbopol 940	-	Increased	[11]
23	10	-	>37	-	[9]
23	15	-	>37	-	[9]
8.16	-	0.77% HPMC	-	-	[3]
10	-	1% HPMC	-	64.81	[12]

HPMC: Hydroxypropyl Methylcellulose

Table 2: In Vitro Drug Release from Poloxamer-Based Ophthalmic Gels



Drug	Poloxamer 407 (% w/v)	Other Polymers (% w/v)	Cumulative Release (%)	Time (h)	Reference
Chloramphen icol	10	1% HPMC	>65	12	[8]
Ketorolac Tromethamin e	-	-	-	15	[13]
Ganciclovir	15	1% HPMC E- 50 LV	Sustained	12	[12]
Fusidic Acid	-	Sodium Carboxymeth yl Cellulose	~65	12	[8]

### **Experimental Protocols**

This section provides detailed methodologies for key experiments involved in the development and evaluation of poloxamer-based ophthalmic drug delivery systems.

# Protocol 1: Preparation of a Poloxamer-Based In Situ Gelling Ophthalmic Formulation (Cold Method)

Objective: To prepare a sterile, thermo-responsive in situ gelling ophthalmic solution using the cold method to ensure complete dissolution of the poloxamer.[2][4]

#### Materials:

- Poloxamer 407 (P407)
- Poloxamer 188 (P188) (optional, to modify gelation temperature)[9]
- Hydroxypropyl Methylcellulose (HPMC) (optional, as a viscosity enhancer and mucoadhesive)[1]
- Active Pharmaceutical Ingredient (API)



- Purified water (sterile, cold)
- Magnetic stirrer with a stirring bar
- Refrigerator (4°C)
- Sterile containers

#### Procedure:

- Accurately weigh the required amounts of P407 and any other polymers (e.g., P188, HPMC).
- In a sterile beaker, add the weighed P407 to a pre-determined volume of cold purified water (4°C) while stirring slowly on a magnetic stirrer.[14]
- Continue stirring in the refrigerator until the poloxamer is completely dissolved, which may take several hours to overnight. The solution should be clear.[4]
- If using other polymers like HPMC, prepare a separate aqueous solution and then add it to the poloxamer solution.[1]
- Once the polymer base is fully dissolved and homogenous, slowly add the accurately weighed API under gentle stirring until it is completely dissolved or uniformly dispersed.
- Adjust the final volume with cold sterile purified water.
- Store the final formulation in a sterile container at 4°C.

# Protocol 2: Sterilization of Poloxamer-Based Ophthalmic Formulations

Objective: To sterilize the final ophthalmic formulation while maintaining its physicochemical properties. The choice of sterilization method depends on the heat stability of the API and excipients.[5][6]

Method A: Autoclaving (for heat-stable components)

Prepare the poloxamer formulation as described in Protocol 1.



- Fill the formulation into suitable, sealed containers (e.g., glass vials with rubber stoppers and aluminum seals).
- Place the containers in an autoclave.
- Sterilize at 121°C for 15 minutes.[1][15]
- Allow the formulation to cool to room temperature before refrigeration.
- Note: It is crucial to confirm that autoclaving does not adversely affect the gelation temperature, viscosity, and drug stability of the formulation.[5]

Method B: Sterile Filtration (for heat-labile components)

- Prepare the poloxamer formulation in an aseptic environment (e.g., a laminar airflow hood).
- Use a sterile syringe to draw up the formulation.
- Attach a sterile syringe filter (0.22 μm pore size) to the syringe.[16]
- Filter the formulation directly into a sterile final container.
- Seal the container aseptically.
- Note: This method is suitable for low-viscosity solutions. Highly viscous formulations may be difficult to filter.[6]

# Protocol 3: Determination of Gelation Temperature and Gelling Capacity

Objective: To determine the temperature at which the poloxamer solution undergoes a sol-gel transition and to assess the quality of the formed gel.

Method A: Tube Inversion Method

- Place a specific volume (e.g., 2 mL) of the formulation into a test tube.
- Immerse the test tube in a water bath at a low temperature (e.g., 20°C).



- Gradually increase the temperature of the water bath (e.g., 1°C/minute) while continuously monitoring the sample.
- At each degree increment, invert the test tube 90 degrees.
- The gelation temperature is the point at which the solution no longer flows upon inversion. [17]

#### Method B: Rheological Measurement

- Use a cone-and-plate or parallel-plate rheometer equipped with a temperature control unit.
   [17][18]
- Place a sample of the formulation onto the lower plate of the rheometer.
- Perform a temperature sweep experiment, for example, from 20°C to 40°C at a rate of 1-2°C/minute, while applying a small oscillatory stress at a fixed frequency (e.g., 1 Hz).
- The gelation temperature is identified as the temperature at which the storage modulus (G') exceeds the loss modulus (G").[17]

#### Gelling Capacity Assessment:

- Prepare a simulated tear fluid (e.g., 0.67 g NaCl, 0.2 g NaHCO<sub>3</sub>, 0.008 g CaCl<sub>2</sub>·2H<sub>2</sub>O in 100 mL purified water).[19]
- Place 2 mL of the simulated tear fluid in a test tube and equilibrate to 37°C.
- Add one drop of the formulation to the test tube.
- Visually observe the formation of a gel and its integrity over time.[2]

## Protocol 4: In Vitro Drug Release Study using Dialysis Membrane Method

Objective: To evaluate the rate and extent of drug release from the in situ gelling formulation over time.[4]



#### Materials:

- Dialysis membrane (e.g., cellulose membrane with a suitable molecular weight cut-off)[4]
- Release medium (e.g., simulated tear fluid, pH 7.4)[20]
- Dissolution apparatus (e.g., USP dissolution apparatus II paddle over disk) or a beaker with a magnetic stirrer.[21][22]
- Water bath or incubator to maintain the temperature at 37°C.
- Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC).

#### Procedure:

- Cut a piece of the dialysis membrane and soak it in the release medium for a specified time (e.g., 30 minutes) before use.[4]
- Accurately weigh a specific amount of the gel formulation (e.g., 1 g) and place it in the center
  of the dialysis membrane.
- Securely tie both ends of the membrane to form a small sac.
- Place the dialysis sac in a vessel containing a known volume of pre-warmed (37°C) release medium.
- Start the stirring at a constant speed (e.g., 50 rpm).[10]
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
- Analyze the withdrawn samples for drug content using a validated analytical method.
- Calculate the cumulative percentage of drug released at each time point.



# Protocol 5: Ocular Irritation Assessment (Modified Draize Test in Rabbits)

Objective: To evaluate the potential of the ophthalmic formulation to cause irritation to the eye. This test should be conducted in compliance with ethical guidelines for animal testing.[23][24] [25]

#### Animals:

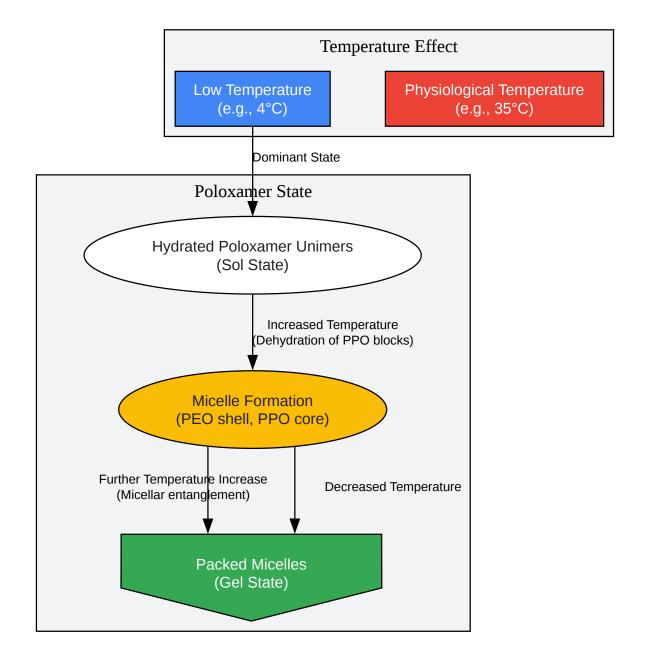
· Healthy albino rabbits.

#### Procedure:

- Examine the eyes of the rabbits 24 hours before the test to ensure there are no pre-existing signs of irritation.
- Instill a specific volume (e.g., 0.1 mL) of the formulation into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.[23]
- Observe the eyes for any signs of irritation at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.[25]
- Score the ocular reactions for the cornea (opacity), iris (inflammation), and conjunctiva (redness, chemosis, discharge) according to the Draize scale.[24]
- The formulation is considered non-irritating if no significant signs of irritation are observed.

### **Mandatory Visualizations**

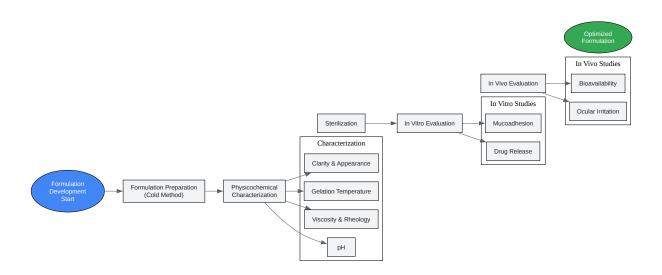




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Mechanism of Poloxamer Thermo-gelation

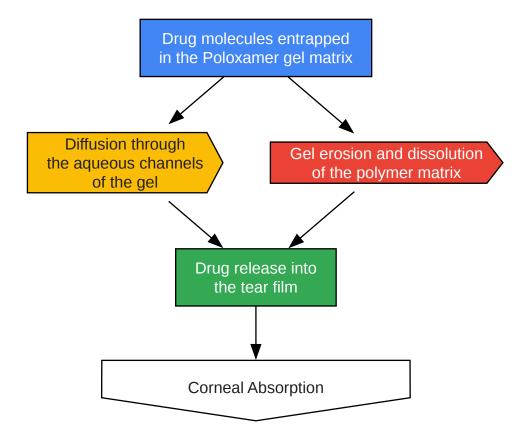




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Ophthalmic Formulation Workflow





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Drug Release from Poloxamer Gel

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### Methodological & Application





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